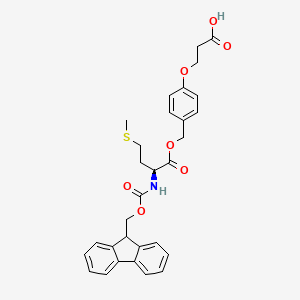
Ac-Phe-Arg-Oet AcOH
Vue d'ensemble
Description
Ac-Phe-Arg-OEt AcOH is a biochemical used for proteomics research . It has a molecular formula of C19H29N5O4⋅C2H4O2 and a molecular weight of 451.52 . It can be used as a substrate for human urinary kallikrein .
Molecular Structure Analysis
The molecular structure of Ac-Phe-Arg-OEt AcOH is represented by the formula C19H29N5O4⋅C2H4O2 . The average mass is 391.465 Da and the monoisotopic mass is 391.221954 Da .Applications De Recherche Scientifique
Phagocytic Activity Studies
“Ac-Phe-Arg-Oet AcOH” has been utilized in the analysis of proteases involved in the phagocytic activity of macrophages . The compound has shown inhibitory effects on the intracellular uptake of sensitized sheep erythrocytes and α-amylase complexed with IgG2 antibody, suggesting its role in modulating the ingestive process of immune complexes within macrophages .
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research . In proteomics, it can be used to study protein interactions and functions, particularly in understanding the activity of various proteolytic enzymes.
Enzyme Activity Measurement
In the field of enzyme studies, “Ac-Phe-Arg-Oet AcOH” has been classified as a substrate that can inhibit the ingestive process in phagocytosis, potentially more strongly than the digestive process . This classification supports the hypothesis that a chymotrypsin-like serine protease with high substrate-specificity is involved in the ingestive process of immune complexes in macrophages.
Pharmaceutical Applications
While specific pharmaceutical applications are not directly mentioned in the search results, the compound’s role in studying macrophage activity and protease inhibition suggests potential uses in developing therapeutic agents targeting immune response and inflammation .
Medical Research
The compound’s ability to inhibit certain processes in phagocytosis positions it as a valuable tool in medical research, particularly in studies related to immune system functioning and disorders .
Industrial Uses
Although direct industrial uses were not highlighted, the compound’s significance in proteomics and enzyme studies implies potential applications in the development and production of biochemicals for various industrial purposes, including the measurement of enzymatic activity in coagulation and fibrinolysis .
Propriétés
IUPAC Name |
acetic acid;[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-ethoxy-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5.C2H4O2/c1-2-28-16(25)13(9-6-10-21-17(19)20)22-15(24)14(23-18(26)27)11-12-7-4-3-5-8-12;1-2(3)4/h3-5,7-8,13-14,23H,2,6,9-11H2,1H3,(H,22,24)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCDPRDASAGRP-IODNYQNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Arg-Oet AcOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



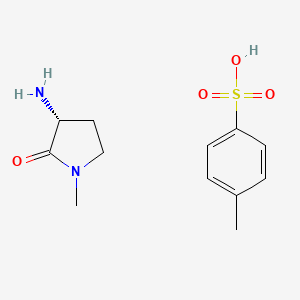
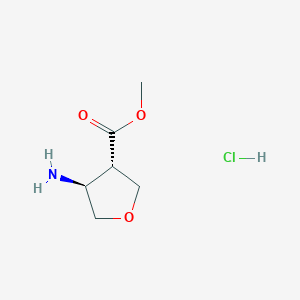
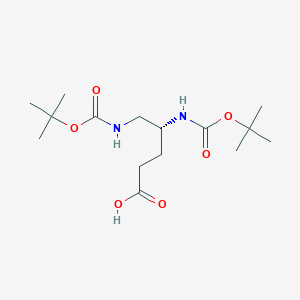
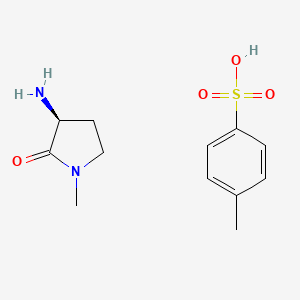
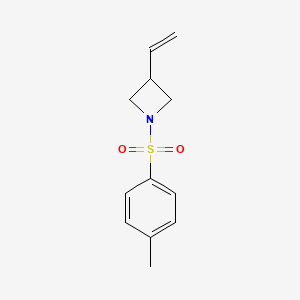
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)



